molecular formula C11H8N4 B1607394 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine CAS No. 63411-79-0

2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine

Cat. No.: B1607394
CAS No.: 63411-79-0
M. Wt: 196.21 g/mol
InChI Key: NEAHTABRXFKZGG-UHFFFAOYSA-N
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Description

Contextualization within the Imidazo[4,5-C]pyridine Heterocyclic Family

The imidazo[4,5-c]pyridine core is a key structural motif in heterocyclic chemistry, valued for its versatile biological activities and its role as a pharmacophore. This family of compounds is part of the larger group of imidazopyridines, which are fused bicyclic systems containing both an imidazole (B134444) and a pyridine (B92270) ring.

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. acs.org Fused bicyclic nitrogen heterocycles, like the imidazopyridines, are formed by the fusion of two nitrogen-containing rings. researchgate.net The imidazopyridine family has four main isomers, distinguished by the arrangement of the nitrogen atoms and the fusion points of the imidazole and pyridine rings: imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine (B132010), and imidazo[1,5-a]pyridine (B1214698). researchgate.net

The nomenclature "imidazo[4,5-c]pyridine" specifies the fusion of the imidazole ring to the 'c' face (the bond between atoms 4 and 5) of the pyridine ring. The "1H" designation in "2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine" indicates that the nitrogen at position 1 of the imidazole ring bears a hydrogen atom, and "2-pyridin-4-yl" specifies that a pyridine ring is attached at position 2 of the imidazo[4,5-c]pyridine core via its own position 4.

FeatureDescription
Core Structure Imidazo[4,5-c]pyridine
Classification Fused Bicyclic Nitrogen Heterocycle
Component Rings Imidazole, Pyridine
Substitution A pyridin-4-yl group at the 2-position of the imidazo[4,5-c]pyridine core.

Research into imidazopyridines has a long history, but interest has intensified significantly since the year 2000. rsc.org This surge is largely due to the discovery of their diverse pharmacological potential. rsc.orgresearchgate.net Initially recognized for their activity as GABAA receptor modulators, the therapeutic applications of this scaffold have expanded to include roles as kinase inhibitors, antiviral agents, and anticancer therapeutics. rsc.orgjscimedcentral.com

Synthetic methodologies have also evolved. Early methods often required harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid. jscimedcentral.comnih.gov More recent approaches focus on developing simpler, more efficient, and environmentally friendly syntheses, utilizing catalysts like zinc triflate or palladium-based systems to achieve cyclization under milder conditions. jscimedcentral.comnih.gov These advancements have made a wider range of substituted imidazo[4,5-c]pyridines accessible for research. For instance, a one-step synthesis from 3,4-diaminopyridine (B372788) and various aldehydes using zinc triflate as a catalyst has been developed to produce 2-substituted-1H-imidazo[4,5-c]pyridines in good yields. jscimedcentral.com

A key factor driving research into the imidazo[4,5-c]pyridine family is its bioisosteric resemblance to the natural purine (B94841) nucleus (7H-imidazo[4,5-d]pyrimidine). jscimedcentral.comnih.gov Bioisosteres are molecules or substituents that have similar physical or chemical properties and which produce broadly similar biological effects. The imidazo[4,5-c]pyridine scaffold mimics the size, shape, and electronic properties of purines, allowing it to interact with biological macromolecules that naturally bind purines, such as DNA, RNA, and certain enzymes. jscimedcentral.com

This bioisosteric relationship is particularly significant in the development of kinase inhibitors. acs.orgnih.gov Kinases are a major class of enzymes that regulate cellular processes, and their ATP-binding sites are tailored to the purine structure of ATP. By mimicking this structure, imidazo[4,5-c]pyridine derivatives can act as competitive inhibitors, blocking the kinase's activity. This has led to the investigation of this scaffold for treating diseases driven by aberrant kinase signaling, such as cancer and inflammatory conditions. acs.orgnih.govresearchgate.net The structural similarity has also been exploited in the design of poly(ADP-ribose) polymerase (PARP) inhibitors, which are relevant in cancer therapy. nih.govyoutube.comnih.gov

Significance of the 2-Pyridin-4-YL Substitution in Academic Studies

The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom. When attached at the 2-position of the imidazo[4,5-c]pyridine core, the pyridin-4-yl group acts as an electron-withdrawing moiety, influencing the electron density distribution across the entire fused ring system. researchgate.net This electronic modulation can affect the pKa of the molecule, its susceptibility to metabolic reactions, and its ability to form specific non-covalent interactions.

From a steric perspective, the pyridyl group adds significant bulk. This can be used to control the molecule's conformation and to provide selectivity for a particular biological target by exploiting the specific shape and size of the target's binding pocket. rsc.orgresearchgate.net The relative orientation of the pyridyl ring and the imidazopyridine core can be influenced by intramolecular forces and the surrounding environment, which in turn affects how the molecule presents itself to a binding partner. nih.gov

The 2-pyridin-4-yl substitution provides multiple opportunities for forming specific molecular interactions that are crucial for biological activity. The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes. acs.org This feature is often exploited in the design of kinase inhibitors to engage with the hinge region of the ATP-binding pocket.

Properties

IUPAC Name

2-pyridin-4-yl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-4-12-5-2-8(1)11-14-9-3-6-13-7-10(9)15-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAHTABRXFKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355037
Record name 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63411-79-0
Record name 2-(4-Pyridinyl)-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63411-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Pyridin 4 Yl 1h Imidazo 4,5 C Pyridine and Its Derivatives

Classical and Contemporary Synthetic Approaches to the Imidazo[4,5-C]pyridine Core

The synthesis of the fused imidazo[4,5-c]pyridine ring system is a central theme in the preparation of the target compound. The most prevalent strategies begin with pyridine-3,4-diamine (also known as 3,4-diaminopyridine) as the key precursor. nih.gov

Condensation Reactions of 3,4-Diaminopyridine (B372788) with Aldehydes or Carboxylic Acid Derivatives

A foundational and widely employed method for constructing the imidazo[4,5-c]pyridine core is the direct condensation of 3,4-diaminopyridine with either an aldehyde or a carboxylic acid derivative. nih.govjscimedcentral.com When an aldehyde is used, the reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization via oxidation to yield the 2-substituted imidazo[4,5-c]pyridine. nih.gov This reaction can be carried out under various conditions, often involving reflux in a suitable solvent. jscimedcentral.com

Alternatively, carboxylic acids or their derivatives (such as esters or acid chlorides) can be used. The reaction with carboxylic acids often requires harsh conditions, such as high temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA). The use of orthoesters, such as triethyl orthoformate, can also be employed to generate the parent, unsubstituted imidazo[4,5-c]pyridine ring. nih.gov A study from 2023 detailed the synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines by reacting 3,4-diaminopyridine with sodium bisulfite adducts of various benzaldehydes. nih.gov

One-Pot Cyclocondensation Strategies

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies are highly favored. These methods combine multiple reaction steps into a single operation without isolating intermediates. For the synthesis of imidazo[4,5-c]pyridines, one-pot cyclocondensation involves mixing 3,4-diaminopyridine and an aldehyde under conditions that facilitate both condensation and the subsequent cyclization/oxidation in a single vessel. nih.gov

One such procedure involves the use of ytterbium triflate as a catalyst for the condensation of 3,4-diaminopyridine with triethyl orthoformate, which proceeds to form the fused imidazole (B134444) ring in a two-step, one-pot process following the reduction of a nitro-precursor. nih.gov While many one-pot methods are documented for the broader class of imidazopyridines, such as those involving microwave assistance, their application highlights a trend towards more environmentally benign and rapid synthesis protocols. mdpi.comresearchgate.net

Oxidative Cyclization Reactions

Oxidative cyclization is a key pathway for forming the aromatic imidazo[4,5-c]pyridine ring from 3,4-diaminopyridine and aldehydes. nih.gov After the initial condensation to form the non-aromatic imidazoline (B1206853) intermediate, an oxidant is required to remove two hydrogen atoms and form the stable aromatic imidazole ring. In many cases, air serves as a sufficient and cost-effective oxidant, particularly when the reaction is heated in a solvent open to the atmosphere. nih.gov

In other instances, specific oxidizing agents are added to facilitate this transformation. Research has demonstrated that the reaction between 4,5-diaminopyridines and various aryl aldehydes can produce the corresponding imidazo[4,5-c]pyridine ring systems directly through this oxidative cyclization process. nih.gov

Targeted Synthesis of 2-Substituted-1H-imidazo[4,5-C]pyridine Derivatives

For the specific synthesis of 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine, the general methods described above are tailored by selecting the appropriate carbonyl-containing reactant to introduce the desired pyridin-4-yl group.

Introduction of the Pyridin-4-YL Moiety at the C2 Position

The most direct method for introducing the pyridin-4-yl group at the C2 position of the imidazo[4,5-c]pyridine core is to use a pyridine-4-carboxaldehyde (also known as isonicotinaldehyde) or a derivative of isonicotinic acid in the condensation reaction with 3,4-diaminopyridine. jscimedcentral.com The reaction between 3,4-diaminopyridine and pyridine-4-carboxaldehyde, typically under reflux in a solvent like methanol (B129727) and often aided by a catalyst, leads directly to the formation of this compound. jscimedcentral.com The general applicability of condensing 3,4-diaminopyridine with various aldehydes to produce 2-substituted derivatives is well-established. nih.govjscimedcentral.com

Catalytic Approaches in Synthesis

The use of catalysts can significantly improve the yield, purity, and reaction conditions for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines. Lewis acid catalysts are particularly effective in promoting the condensation and cyclization steps. A notable example is the use of zinc triflate (Zn(OTf)₂), which has been shown to be a simple and efficient catalyst for the reaction between 3,4-diaminopyridine and various substituted aldehydes in refluxing methanol. jscimedcentral.com This method provides good to excellent yields of the desired products and demonstrates versatility with a range of aldehyde substrates. jscimedcentral.comjscimedcentral.com

The table below summarizes the results from a study on the zinc triflate-catalyzed synthesis of various 2-substituted-1H-imidazo[4,5-c]pyridine derivatives, illustrating the effectiveness of this catalytic approach.

EntryAldehyde SubstrateTime (h)Yield (%)
1Benzaldehyde689
24-Methoxybenzaldehyde692
34-Chlorobenzaldehyde790
44-Nitrobenzaldehyde785
54-Methylbenzaldehyde688
6Pyridine-4-carboxaldehyde886
7Furfural882
8Thiophene-2-carboxaldehyde884

Data adapted from a 2014 study on zinc triflate-catalyzed synthesis. jscimedcentral.com

Other catalytic systems, such as those employing palladium for C-N bond-forming cross-coupling reactions, have been developed for related imidazopyridine isomers. researchgate.net These advanced methods, like the Buchwald-Hartwig coupling, offer powerful alternatives for constructing complex substituted heterocyclic systems, though their application to this compound is less commonly reported than direct condensation. nih.govresearchgate.net

Zinc Triflate Catalysis

A noteworthy methodology for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives involves the use of zinc triflate as a catalyst. This approach facilitates the reaction between 3,4-diaminopyridine and various substituted aryl aldehydes. jscimedcentral.com The process is typically conducted in methanol at reflux temperature, proving to be a simple and efficient route to the target compounds. jscimedcentral.com

The use of zinc triflate is advantageous as it is a commercially available Lewis acid catalyst that can also be prepared by reacting trifluoromethanesulphonic acid with zinc carbonate in methanol. jscimedcentral.com This catalytic system is effective in promoting the condensation and subsequent cyclization to form the imidazo[4,5-c]pyridine core. Research has demonstrated the versatility of this method by applying it to a wide range of substituted aldehydes, consistently delivering the desired products in good yields and often in analytically pure form without requiring complex purification procedures. jscimedcentral.com The reaction conditions are considered mild compared to other methods that may require harsh conditions, such as temperatures exceeding 150°C, and prolonged reaction times. jscimedcentral.com

The table below summarizes the results from the zinc triflate-catalyzed synthesis of various 2-substituted-1H-imidazo[4,5-c]pyridine derivatives. jscimedcentral.com

Metal-Mediated or Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they have been extensively applied to the synthesis of imidazopyridine derivatives. wiley.com Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig amination, are particularly prominent in this area. mdpi.comresearchgate.net

For instance, Suzuki cross-coupling has been employed for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, which are structural isomers of the target compound. mdpi.comnih.gov These reactions typically involve the coupling of a halogenated imidazopyridine precursor with a boronic acid in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate. mdpi.com

The table below provides examples of conditions used in metal-catalyzed cross-coupling reactions for imidazopyridine synthesis.

Green Chemistry Approaches (e.g., Aqueous Medium, Air Oxidation)

In line with the principles of green chemistry, environmentally benign methods for synthesizing imidazopyridine derivatives have been developed. A notable example is the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine via an air oxidative cyclocondensation in an aqueous medium. researchgate.netcapes.gov.br This method involves the reaction of 2,3-diaminopyridine (B105623) with various substituted aryl aldehydes in water under thermal conditions. nih.govresearchgate.net

A key advantage of this approach is that it does not require any external oxidative reagent, as atmospheric oxygen serves as the oxidant. researchgate.net The reaction proceeds in one step to yield the desired products in excellent yields, typically between 83% and 87%. nih.gov The use of water as the solvent, coupled with simple reaction and isolation procedures, makes this methodology highly attractive from both an economic and environmental standpoint. researchgate.netcapes.gov.br Other green approaches reported for related heterocycles include metal-free syntheses and the use of ultrasound assistance in aqueous media, which can offer mild reaction conditions and broad functional group tolerance. rsc.orgorganic-chemistry.org

Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity is a critical challenge in the synthesis of imidazo[4,5-c]pyridines and their derivatives, particularly concerning the substitution pattern on the imidazole and pyridine (B92270) rings. mdpi.com The primary starting material for many syntheses is 3,4-diaminopyridine. acs.org The two amino groups at the 3- and 4-positions exhibit different reactivities, which can be exploited to control the regiochemical outcome of a reaction.

An efficient, convergent synthesis of an imidazo[4,5-c]pyridine derivative highlighted a significant discovery in the regioselective acylation of 3,4-diaminopyridine. acs.orgacs.org Researchers found an unexpected reversal of selectivity depending on the acylating agent used. acs.org

Acylation with Acetyl Chloride: This reagent led to the selective acylation at the 3-position of the pyridine ring. acs.org

Acylation with Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This reagent resulted in the regioselective introduction of a carbamate (B1207046) group at the 4-position. acs.orgacs.org

This difference in regioselectivity is not attributed to kinetic reactivity but rather to a change in the reaction mechanism between the acid chloride and the dicarbonate. acs.org Such findings are crucial for developing scalable synthetic routes, as they allow for the controlled construction of the desired isomer. acs.org The challenge of regioselectivity also persists during subsequent reactions, such as N-alkylation of the formed imidazopyridine ring, which can lead to mixtures of N1 and N3 substituted isomers. mdpi.com Stereoselectivity becomes a factor primarily when chiral centers are present in the substituents attached to the imidazo[4,5-c]pyridine core.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the final synthetic products are essential steps to ensure the purity of the target compounds. A range of standard laboratory techniques is employed for imidazo[4,5-c]pyridine derivatives.

Crystallization and Recrystallization: This is a common method for purifying solid products. In several reported syntheses, the final imidazo[4,5-c]pyridine product was isolated as its hydrochloride salt by crystallization from a solvent like 2-propanol. acs.orgacs.org Recrystallization from solvent mixtures such as diethyl ether-chloroform or MTBE/hexanes has also been used to obtain high-purity crystalline solids. acs.orgprepchem.com

Column Chromatography: This is a versatile and widely used technique for separating components of a mixture. Silica gel is the most common stationary phase. mdpi.comprepchem.comirb.hr Different solvent systems are used as the mobile phase (eluent) depending on the polarity of the compounds to be separated. Examples of eluents used for purifying imidazopyridine derivatives include:

Dichloromethane/methanol mixtures mdpi.comirb.hr

5% ethanol (B145695) in chloroform (B151607) prepchem.com

Extraction and pH Adjustment: Standard work-up procedures often involve liquid-liquid extraction to separate the product from impurities. For instance, after a reaction, the mixture might be neutralized or made basic (e.g., with sodium bicarbonate), followed by extraction with an organic solvent like dichloromethane. nih.gov The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under vacuum to yield the crude product, which may be further purified by chromatography or crystallization. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the precise assignment of each atom within the molecule's framework.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. In the context of 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine, the spectrum would display distinct signals corresponding to the protons on the imidazo[4,5-c]pyridine core and the 4-pyridinyl substituent.

Pyridine (B92270) Ring Protons: The protons on the 4-pyridinyl ring will appear as two distinct sets of signals, likely doublets or multiplets, characteristic of an A₂B₂ system.

Imidazo[4,5-c]pyridine Ring Protons: The protons attached to the imidazo[4,5-c]pyridine core will also produce signals in the aromatic region. Their exact chemical shifts and coupling patterns would be crucial for confirming the fusion pattern of the heterocyclic system. dtic.milresearchgate.net

Imidazole (B134444) N-H Proton: A broad singlet corresponding to the N-H proton of the imidazole ring is expected, though its chemical shift can be variable and it may undergo exchange with deuterium (B1214612) in solvents like DMSO-d₆.

The following table presents ¹H NMR data for a related substituted imidazo[4,5-c]pyridin-2-one derivative, illustrating the typical chemical shifts observed for protons on this ring system.

Interactive Table 1: ¹H NMR Data for 4-amino-3-(4-chlorophenyl)-1-phenyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Proton Signal (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Reference
7.78d5.5Pyridine H nih.gov
7.68 - 7.62m-Phenyl H nih.gov
7.61d1.9Phenyl H nih.gov
7.60 - 7.53m-Phenyl H nih.gov
7.53 - 7.46m-Phenyl H nih.gov
6.48d5.5Pyridine H nih.gov
4.96s-NH₂ nih.gov

Note: This data is for a substituted derivative and serves as an illustrative example of the chemical shift ranges for the imidazo[4,5-c]pyridine core.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Based on data from analogous heterocyclic systems, the carbon signals are expected in the aromatic region (δ 100-160 ppm). nih.govuctm.eduresearchgate.net

Quaternary Carbons: Carbons at the ring junctions and the carbon atom at position 2 of the imidazole ring (C2), which is attached to the pyridine ring, will appear as signals with lower intensity. spectrabase.com

Protonated Carbons: Carbons bearing hydrogen atoms will show more intense signals, and their identities can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The following table shows representative ¹³C NMR data for a substituted imidazo[4,5-c]pyridin-2-one derivative, which helps in understanding the expected chemical shifts for the carbon skeleton.

Interactive Table 2: ¹³C NMR Data for 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one

Carbon Signal (δ, ppm) Assignment Reference
152.86C=O nih.gov
144.09Aromatic C nih.gov
140.93Aromatic C nih.gov
136.17Aromatic C nih.gov
133.67Aromatic C nih.gov
133.12Aromatic C nih.gov
130.44Aromatic C nih.gov
129.23Aromatic C nih.gov
110.24Aromatic C nih.gov
100.12Aromatic C nih.gov
58.95Quaternary C of tert-butyl nih.gov
29.26CH₃ of tert-butyl nih.gov

Note: This data is for a substituted derivative. The chemical shifts provide a general reference for the carbon environments in an imidazo[4,5-c]pyridine system.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). sdsu.edu It would be used to trace the connectivity within the pyridinyl ring and the imidazo[4,5-c]pyridine system, confirming the relative positions of the protons. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It provides a direct link between the ¹H and ¹³C NMR spectra, allowing for the definitive assignment of which proton is bonded to which carbon. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J or ³J coupling). sdsu.edu It is particularly powerful for identifying connections through quaternary carbons and for establishing the linkage between the 4-pyridinyl ring and the C2 position of the imidazo[4,5-c]pyridine core. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is instrumental in determining the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion (M⁺) peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that form a characteristic fingerprint. nist.gov Analysis of the mass differences between fragments can help deduce the structure of the original molecule. For this compound, characteristic fragmentation would likely involve cleavage of the bond between the two heterocyclic ring systems and fragmentation of the individual rings. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. It typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation. uvic.cauliege.be This allows for the precise determination of the molecular weight. mdpi.com ESI-MS is frequently used for imidazopyridine derivatives. nih.govresearchgate.net For this compound, the ESI-MS spectrum would be expected to show a prominent ion corresponding to its protonated form, confirming its molecular mass. nih.gov By adjusting instrumental parameters, fragmentation can be induced (tandem MS or MS/MS), providing further structural information. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₁₁H₈N₄, the theoretical exact mass can be calculated. HRMS analysis compares this theoretical mass with the experimentally measured mass.

While HRMS is a standard method for characterizing novel imidazopyridine derivatives mdpi.comnih.govacs.org, specific experimental data for the parent compound this compound is not prominently available in the reviewed literature. However, the analysis of related structures confirms the utility of the technique. For instance, derivatives are often analyzed using electrospray ionization (ESI), a soft ionization technique suitable for these types of molecules mdpi.comnih.govmdpi.com. The resulting data allows for the confirmation of the molecular formula by matching the observed m/z value to the calculated value, typically within a very low error margin (e.g., ±5 ppm).

Table 1: Theoretical Mass Data for this compound

Molecular FormulaIon TypeTheoretical Exact Mass (Da)
C₁₁H₈N₄[M+H]⁺197.0822
C₁₁H₈N₄[M+Na]⁺219.0641

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its heterocyclic ring structures.

Analysis of related imidazopyridine and pyridine compounds provides a basis for assigning these characteristic bands pw.edu.plresearchgate.netresearchgate.netrsc.org. The spectrum would be dominated by vibrations from the fused imidazo[4,5-c]pyridine core and the attached pyridine ring. Key expected vibrational modes include N-H stretching from the imidazole ring, aromatic C-H stretching, and various C=C and C=N stretching vibrations within the aromatic systems. For example, studies on similar imidazo[4,5-b]pyridine derivatives show characteristic absorptions for C=N and C=C bonds in the 1610-1450 cm⁻¹ region acs.org.

Table 2: Representative IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3200 - 3500N-H StretchImidazole N-H researchgate.net
3000 - 3150C-H StretchAromatic C-H pw.edu.pl
1610 - 1650C=N StretchPyridine/Imidazole Rings acs.orgpw.edu.pl
1400 - 1600C=C StretchAromatic Ring Skeletal Vibrations pw.edu.plresearchgate.net
1000 - 1300C-N StretchImidazole/Pyridine Rings researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. While a specific crystal structure for this compound was not found in the surveyed literature, extensive crystallographic data for closely related compounds allows for a detailed prediction of its molecular architecture figshare.comuctm.edunih.gov.

The molecular structure of this compound consists of two aromatic ring systems—the imidazo[4,5-c]pyridine core and the pyridine ring—connected by a single C-C bond. The relative orientation of these two rings is defined by the torsional (dihedral) angle. In related structures, such as metal complexes of 4-(1H-imidazol-2-yl)pyridine, the dihedral angle between the imidazole and pyridine rings is very small, around 1.6°, indicating a nearly co-planar arrangement . However, in other derivatives, this angle can be larger, suggesting that crystal packing forces and intermolecular interactions can influence the conformation nih.gov.

Bond lengths within the molecule are expected to be consistent with those of other N-heterocyclic aromatic compounds. The C-C bond lengths within the pyridine ring are typically in the range of 1.33–1.39 Å, and the C-N bond lengths are around 1.34 Å, characteristic of delocalized π-systems soton.ac.uk.

Table 3: Expected Bond Lengths and Torsional Angles for this compound (based on related structures)

Structural ParameterDescriptionExpected ValueReference
Dihedral AngleTorsion angle between pyridine and imidazole ring planes~1.6° - 28° nih.gov
C-C Bond LengthWithin the pyridine ring1.33 - 1.39 Å soton.ac.uk
C-N Bond LengthWithin the pyridine ring~1.34 Å soton.ac.uk

The solid-state architecture of this compound is stabilized by a network of non-covalent intermolecular interactions. Given the presence of a hydrogen bond donor (the imidazole N-H group) and several hydrogen bond acceptors (the nitrogen atoms of the pyridine and imidazole rings), hydrogen bonding is expected to be a dominant feature in its crystal packing. In the crystal structure of the related 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, a distinct intermolecular N–H···N hydrogen bond is observed, with an H···N distance of 1.94 Å, which links the molecules into infinite chains nih.gov.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For derivatives of imidazopyridine, DFT calculations, often using the B3LYP functional with various basis sets, have been instrumental in understanding their geometry, electronic transitions, and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated HOMO, LUMO, and Energy Gaps for Analogous Imidazopyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodReference
1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione-6.2967-1.80964.4871B3LYP/6-311+G(d,p) researchgate.net
BF2-functionalized 2-(Imidazo[1,5-a]pyridin-3-yl)phenol (HIPP_BF2)-6.52-2.134.39TD-DFT nih.gov

The molecular geometry of imidazo[4,5-c]pyridine derivatives is characterized by the fusion of imidazole (B134444) and pyridine (B92270) rings. DFT calculations are commonly used to determine the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, show that the two heterocyclic rings are nearly coplanar, with only a slight twist between them. mdpi.com For 1H-imidazo[4,5-b]pyridine, theoretical calculations have confirmed a planar conformation of the molecular skeleton. researchgate.net

In 2-pyridin-4-yl-1H-imidazo[4,5-c]pyridine, the pyridinyl group at the 2-position of the imidazo[4,5-c]pyridine core is expected to have some degree of rotational freedom around the connecting single bond. The final conformation will be a balance between steric hindrance and electronic effects. Computational studies on similar 2-aryl imidazopyridine systems often reveal a non-zero dihedral angle between the aromatic rings to minimize steric repulsion.

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP map illustrates the electron density around the molecule, with red regions indicating negative electrostatic potential (electron-rich) and blue regions indicating positive electrostatic potential (electron-poor).

In a theoretical study of 2-(phenyl)imidazo[4,5-c]pyridine in methanol (B129727), the distribution of charges was analyzed. nih.gov The nitrogen atoms of the imidazo[4,5-c]pyridine core are typically the most electron-rich centers, making them susceptible to electrophilic attack and key sites for hydrogen bonding. nih.gov Specifically, the nitrogen atoms in the imidazole and pyridine rings are expected to show significant negative potential. Conversely, the hydrogen atoms, particularly the N-H proton of the imidazole ring, will exhibit positive potential, making them donor sites for hydrogen bonds. The distribution of charges is critical for the molecule's interaction with biological targets and solvents. nih.gov

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov While specific predicted NMR data for this compound is not available, experimental data for related imidazo[4,5-c]pyridin-2-one derivatives show characteristic signals. For example, the protons on the pyridine ring of these derivatives typically appear in the aromatic region of the ¹H NMR spectrum. nih.gov The chemical shifts of the carbon atoms in the imidazo[4,5-c]pyridine core are also well-defined, and their positions can be influenced by the nature of the substituents. nih.gov

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.gov The absorption spectra of imidazopyridine derivatives typically feature intense bands in the UV region, corresponding to π → π* transitions. nih.gov The exact position of the absorption maxima (λ_max) is influenced by the electronic nature of the substituents and the solvent polarity. For related compounds, these transitions are often characterized as intramolecular charge transfer (ICT) events.

Table 2: Experimental Spectroscopic Data for an Analogous Imidazo[4,5-c]pyridine Derivative

Spectroscopic Data TypeCompoundObserved ValuesReference
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one7.79 (d, J = 5.5 Hz, 1H), 7.61 (d, J = 8.5 Hz, 2H), 7.46 (d, J = 8.6 Hz, 2H), 6.77 (d, J = 5.5 Hz, 1H), 4.87 (s, 2H), 3.65 (d, J = 7.4 Hz, 2H), 2.12 (dq, J = 13.8, 6.9 Hz, 1H), 0.92 (d, J = 6.7 Hz, 6H) nih.gov
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one153.29, 143.82, 141.67, 137.01, 133.66, 132.96, 129.93, 129.35, 122.36, 109.59, 97.01, 48.58, 27.86, 20.21 nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment.

MD simulations of imidazo[4,5-c]pyridin-2-one derivatives have been used to investigate their binding patterns with biological targets, such as kinases. nih.gov These simulations reveal the dynamic nature of the ligand-receptor interactions and the conformational flexibility of the imidazo[4,5-c]pyridine scaffold. For this compound, MD simulations could elucidate the preferred orientations of the pyridinyl substituent relative to the core structure and how these conformations influence its interactions with other molecules. The flexibility of the molecule, particularly the rotation around the C-C bond connecting the two ring systems, would be a key aspect to explore in such simulations.

Solvation Effects and Solution-Phase Properties

The behavior of this compound in a solvent environment is critical for understanding its chemical reactivity, and potential biological interactions. While specific experimental solvation data for this exact compound are not extensively documented in the literature, computational chemistry provides robust methods for predicting its solution-phase properties. Theoretical studies on related substituted pyridines and imidazopyridines utilize implicit and explicit solvation models to approximate the influence of a solvent.

Calculating solvation energies can be a complex task, with various computational models available. researchgate.net The Polarizable Continuum Model (PCM) is a popular implicit model, but it has been noted to face challenges in accurately reproducing solvation features for some substituted pyridines. researchgate.net For instance, the experimental solvation energy for the parent pyridine molecule is approximately -4.7 kcal/mol, a value that can be reproduced with certain computational methods, though difficulties can arise with more complex derivatives. researchgate.net

To achieve higher accuracy and understand specific molecular interactions, researchers often employ a combination of implicit models with a few explicit solvent molecules. This hybrid approach was used in Density Functional Theory (DFT) calculations on 2-(4′-aminophenyl)-1H-imidazo[4,5-c]pyridine, a related compound, to investigate its photophysical properties in methanol. researchgate.net Such studies model the local environment and specific interactions, like hydrogen bonding between the solute and solvent, which govern the compound's behavior in solution. These computational approaches are essential for predicting how this compound would be solvated, affecting its conformation and availability for chemical reactions.

Reactivity and Stability Predictions based on Theoretical Descriptors

The reactivity of this compound can be rationalized using global reactivity descriptors derived from DFT. These indices, based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—predict the stability and reactivity of a molecule. Key descriptors include:

Chemical Hardness (η): Calculated from the HOMO-LUMO energy gap, it indicates resistance to change in electron configuration. A molecule with a large energy gap is considered "hard" and less reactive.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons.

Electronic Chemical Potential (μ): This relates to the escaping tendency of electrons from an equilibrium system.

While specific calculated values for this compound are not available in the cited literature, studies on isomeric structures like imidazo[4,5-b]pyridine derivatives provide insight into how these parameters are used. uctm.edu For these related compounds, DFT computations are employed to determine the electronic structure parameters, which in turn help in understanding their local reactivity and potential as, for example, corrosion inhibitors by predicting their adsorption affinity on various surfaces. uctm.edu The distribution of the electrostatic potential on the molecular surface, another key output of these calculations, reveals electron-rich (electronegative) and electron-poor (electropositive) regions, indicating the most probable sites for electrophilic and nucleophilic attacks. uctm.edu

The structure of this compound contains multiple basic nitrogen atoms, making its protonation behavior complex but predictable through computational analysis. The molecule possesses three potential primary protonation sites: the nitrogen on the pyridine ring, the non-annulated nitrogen on the imidazole ring, and the annulated (bridgehead) imidazole nitrogen.

DFT studies on the proton affinity of related imidazo[4,5-b]pyridine scaffolds consistently show that the most basic site is the unsaturated imidazole nitrogen. mdpi.com This is consistent with the general principle that imidazole (pKa ≈ 7.0) is more basic than pyridine (pKa ≈ 5.2). mdpi.com The basicity of the pyridine nitrogen in the fused system is influenced by its position relative to the imidazole ring. mdpi.com Computational predictions for a very close isomer, 2-pyridin-3-yl-1H-imidazo[4,5-c]pyridine, provide a strong estimate for the pKa of the target compound. chemicalbook.com

CompoundPredicted pKaSource
2-Pyridin-3-yl-1H-imidazo[4,5-c]pyridine8.48 ± 0.40 chemicalbook.com

This predicted pKa suggests that this compound is a moderately basic compound, with the first protonation likely occurring at the imidazole nitrogen under typical physiological pH conditions. Understanding this equilibrium is crucial, as the protonation state affects solubility, membrane permeability, and the ability to interact with biological targets.

In Silico Screening and Molecular Docking Studies (focused on mechanistic interactions)

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is widely applied to the imidazopyridine class of compounds to rationalize their biological activity and guide the design of new derivatives. Derivatives of the closely related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds have been computationally screened against a variety of biological targets.

For example, various derivatives have been docked against enzymes such as β-lactamase, α-glucosidase, and protein kinases like Src and DNA-dependent protein kinase (DNA-PK). researchgate.netmonash.edunih.govnih.gov These studies calculate a binding score, often expressed as binding energy (in kcal/mol) or an IC50 value, which estimates the binding affinity between the ligand and the target protein. A lower binding energy typically indicates a more favorable interaction.

ScaffoldTarget EnzymeExample Binding ScoreSource
2,6-diaryl-substituted pyridineKinesin Eg5-9.52 kcal/mol tubitak.gov.tr
Imidazo[4,5-b]pyridine derivativeα-glucosidaseIC50 = 35.83 µM researchgate.net
Imidazo[4,5-c]pyridin-2-one derivativeSrc Family KinasesSubmicromolar Inhibition nih.gov
Imidazo[4,5-c]pyridin-2-one derivativeDNA-Dependent Protein Kinase (DNA-PK)nM Inhibition nih.gov

Note: The table shows examples for related scaffolds to illustrate the application of molecular docking.

Molecular docking studies on derivatives of 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine, an isomer of the title compound, have been performed to rationalize their antibacterial activity against targets like β-lactamase. researchgate.net Such analyses are crucial for predicting whether this compound could effectively bind to a given therapeutic target.

Beyond predicting binding affinity, molecular docking reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. For the imidazopyridine scaffold, these interactions are critical for target recognition and inhibition.

Docking studies of related compounds provide a clear picture of the likely binding modes for this compound:

Hydrogen Bonding: The nitrogen atoms of the imidazopyridine core are frequently involved in hydrogen bonds. Docking of an imidazo[4,5-b]pyridine derivative into α-glucosidase showed the -NH- group of the imidazole ring forming a hydrogen bond with the amino acid residue Asp1526. monash.edu In another study, pyridine derivatives targeting the Eg5 enzyme were found to form H-bonds with the residues GLU116 and GLY117. tubitak.gov.tr

π-π Stacking: The aromatic nature of the fused ring system facilitates π-π stacking interactions with aromatic amino acid residues in the binding pocket, such as phenylalanine (Phe) or tryptophan (Trp). An imidazo[4,5-b]pyridine ring was shown to be well-stabilized by π-π stacking with Phe1560 in the active site of human intestinal maltase-glucoamylase. monash.edu

Studies on 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine derivatives identified specific hydrogen and stacking interactions within the active site of β-lactamase, highlighting the importance of both the imidazopyridine core and the 4-pyridyl substituent in establishing key binding contacts. researchgate.net These findings suggest that the pyridyl nitrogen and the imidazole protons of this compound are key sites for forming directional hydrogen bonds, which are crucial for molecular recognition and biological activity.

Compound Name Reference Table

Abbreviation/Common NameFull Chemical Name
APIP-c2-(4′-Aminophenyl)-1H-imidazo[4,5-c]pyridine
PyridinePyridine
ImidazoleImidazole
2-Pyridin-3-yl-1H-imidazo[4,5-c]pyridine2-Pyridin-3-yl-1H-imidazo[4,5-c]pyridine
This compoundThis compound

Chemical Reactivity and Derivatization Studies

Functionalization of the Pyridine (B92270) and Imidazole (B134444) Rings

The imidazo[4,5-c]pyridine core presents multiple sites for functionalization. The reactivity of this fused system is governed by the interplay between the π-excessive imidazole ring and the π-deficient pyridine ring.

Direct electrophilic aromatic substitution on the imidazo[4,5-c]pyridine core of 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine is challenging due to the deactivating effect of the pyridine nitrogen. In general, pyridine itself undergoes electrophilic substitution, such as nitration and halogenation, only under harsh conditions and typically at the 3-position. gcwgandhinagar.comnih.gov The fused imidazole ring, being π-excessive, is more susceptible to electrophilic attack than the pyridine ring. For related imidazo[1,2-a]pyridines, electrophilic substitution, such as alkylation, occurs preferentially at the C3 position of the imidazole ring. mdpi.com

In a related system, isoxazolo[4,3-b]pyridines, which also feature a fused heterocyclic ring with a pyridine, have been shown to undergo reactions with electrophiles. For instance, 6-nitroisoxazolo[4,3-b]pyridines react with 1,3-dicarbonyl compounds and π-excessive arenes, adding them to the pyridine ring to form 1,4-adducts under mild conditions. nih.gov While direct experimental data on the electrophilic substitution of this compound is scarce, it is anticipated that the imidazole moiety would be the more reactive site for such transformations.

The pyridine ring of the imidazo[4,5-c]pyridine core is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen (C4 and C6 of the imidazo[4,5-c]pyridine system, if numbered analogously to pyridine). This is a well-established principle for pyridine and its derivatives, where the electronegative nitrogen atom stabilizes the anionic Meisenheimer-type intermediate formed during the reaction. stackexchange.comquora.com

For instance, in the synthesis of related imidazo[4,5-b]pyridines, a 5-bromo-2-chloro-3-nitropyridine (B118568) was reacted with methylamine, resulting in the selective substitution of the chloro group at the 2-position, with no observation of substitution at the 5-position. nih.gov This highlights the enhanced reactivity of the positions activated by the pyridine nitrogen towards nucleophilic attack. Therefore, if a suitable leaving group were present on the pyridine ring of the imidazo[4,5-c]pyridine core of the title compound, it would be susceptible to displacement by various nucleophiles.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In the context of pyridines, a directing metalating group (DMG) can guide the deprotonation to an adjacent position, which can then be trapped with an electrophile. clockss.orgharvard.edu For the imidazo[4,5-c]pyridine system, the nitrogen atoms of the imidazole ring could potentially act as directing groups. However, the presence of multiple nitrogen atoms and acidic N-H protons complicates this approach. The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can sometimes circumvent issues like the addition of organolithium reagents to the C=N bond of the pyridine ring. clockss.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used for the derivatization of imidazopyridines. nih.gov These reactions typically involve the coupling of a halo- or triflyloxy-substituted imidazopyridine with a boronic acid or its ester. For example, 2,6-disubstituted imidazo[4,5-b]pyridines have been synthesized via Suzuki coupling of the corresponding bromo-substituted precursors. nih.gov A similar strategy could be envisioned for the functionalization of the imidazo[4,5-c]pyridine core of the title compound, should a halogenated derivative be available.

More recently, pyridine sulfinates have emerged as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to often unstable pyridineboronic acids. semanticscholar.orgtcichemicals.com

Table 1: Examples of Cross-Coupling Reactions on Related Imidazopyridine Scaffolds

Starting Material Coupling Partner Catalyst/Conditions Product Yield (%) Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Phenylboronic acid Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol (B145695) 2,6-Diphenyl-3H-imidazo[4,5-b]pyridine 35 nih.gov
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 4-Hydroxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃, Dioxane/Water 4-(2-Phenyl-3H-imidazo[4,5-b]pyridin-6-yl)phenol 96 nih.gov
Pyridine-3-sulfinate 4-Bromotoluene Pd(OAc)₂, PCy₃, K₂CO₃ 3-(p-Tolyl)pyridine 99 semanticscholar.org

Modifications of the 2-Pyridin-4-YL Substituent

The 4-pyridyl group at the 2-position of the imidazo[4,5-c]pyridine scaffold offers additional sites for chemical modification.

The nitrogen atom of the 4-pyridyl substituent is basic and nucleophilic, making it susceptible to alkylation to form a quaternary pyridinium (B92312) salt. gcwgandhinagar.com This transformation would significantly alter the electronic properties of the molecule, introducing a positive charge.

In the broader context of imidazopyridines, N-alkylation can be a complex process due to the presence of multiple nitrogen atoms. Studies on the N-alkylation of imidazo[4,5-b] and imidazo[4,5-c]pyridines have shown that alkylation often occurs preferentially on the pyridine ring nitrogen of the fused system rather than the imidazole nitrogens, particularly when using reagents like 4-methoxybenzyl chloride in the presence of K₂CO₃ in DMF. fabad.org.trresearchgate.net The specific regioselectivity would likely depend on the reaction conditions and the nature of the alkylating agent. While these studies focus on the fused pyridine ring, the pyridyl nitrogen of the substituent in the title compound would also be a potential site for alkylation.

The pyridyl ring of the 2-pyridin-4-yl substituent is electron-deficient and thus generally unreactive towards electrophilic substitution. Functionalization of this ring is more readily achieved through other means. For instance, nucleophilic aromatic substitution could be employed if a suitable leaving group is present on the pyridyl ring. As with the fused pyridine ring, positions 2' and 6' (ortho to the pyridyl nitrogen) would be the most activated towards such reactions. stackexchange.comquora.com

Directed ortho-metalation could also be a viable strategy for functionalizing the pyridyl ring, although the presence of the imidazo[4,5-c]pyridine moiety as a large substituent would influence the regioselectivity. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, would be a highly effective method for introducing aryl or alkyl groups if a halogenated precursor of the 2-(pyridin-4-yl) substituent were used.

Synthetic Accessibility and Structure-Activity Relationship (SAR) Exploration for Analogues

The synthetic accessibility of the imidazo[4,5-c]pyridine scaffold is a critical factor that enables the exploration of its structure-activity relationships (SAR). The ability to readily synthesize a variety of analogues allows researchers to probe the effects of different functional groups on the compound's biological activity.

A common and efficient method for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives involves the condensation of 3,4-diaminopyridine (B372788) with various aldehydes. researchgate.netscite.aijscimedcentral.comnih.gov This reaction can be catalyzed by agents such as zinc triflate in a refluxing methanol (B129727) solvent, which provides good yields of the desired products. researchgate.netjscimedcentral.com This straightforward, often one-pot, synthesis provides a versatile platform for introducing a wide range of substituents at the 2-position of the imidazo[4,5-c]pyridine core, including the pyridin-4-yl group. researchgate.netjscimedcentral.com

Further derivatization can be achieved through N-alkylation of the imidazo[4,5-c]pyridine core. scite.ainih.gov For instance, treatment with reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate in DMF leads to the formation of N-substituted regioisomers. scite.ainih.gov These synthetic strategies are instrumental in creating libraries of analogues for SAR studies.

The systematic variation of substituents on the "this compound" scaffold is a key strategy for gaining mechanistic insights into its mode of action. By altering the electronic and steric properties of the molecule, researchers can identify the key features responsible for its biological activity.

While specific SAR studies on "this compound" are not extensively documented in the provided results, valuable insights can be drawn from studies on closely related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives. For example, in a series of 2,6-disubstituted imidazo[4,5-b]pyridines, the introduction of a hydroxyl group at the para-position of a phenyl ring at position 6 resulted in pronounced antiproliferative activity against various cancer cell lines. mdpi.com This suggests that hydrogen bond donating groups can be crucial for activity.

In another study on imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, the nature of the substituent at the R1 position significantly influenced inhibitory activity. nih.gov It was observed that an aliphatic ring, such as a cyclopentyl group, was preferred over an aromatic ring or short-chain alkanes at this position when the R2 group was a 4-chlorophenyl. nih.gov This highlights the importance of the size and nature of substituents in achieving potent inhibition.

The following table summarizes the impact of substituent variations on the activity of related imidazo[4,5-c]pyridine derivatives, providing a framework for predicting the effects of similar modifications to the "this compound" core.

Scaffold Position of Variation (R) Substituent Observed Activity/Potency Reference
Imidazo[4,5-c]pyridin-2-oneR1CyclopentylPreferred for Src kinase inhibition nih.gov
Imidazo[4,5-c]pyridin-2-oneR1Aromatic ringLess active than aliphatic ring nih.gov
Imidazo[4,5-b]pyridine6-phenyl (para)HydroxylPronounced antiproliferative activity mdpi.com
2-(substituted-phenyl)imidazo[4,5-c]pyridineN-alkylation4-chlorobenzylPromising antimicrobial activity scite.ainih.gov
2-(substituted-phenyl)imidazo[4,5-c]pyridineN-alkylationButylModerate antimicrobial activity scite.ainih.gov

This table is generated based on data from related but distinct imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine series, as direct SAR data for this compound analogues was not available in the search results.

The molecular recognition properties of "this compound" and its analogues are critically dependent on their three-dimensional structure and the distribution of electrostatic potential. Structural modifications can significantly alter how these molecules interact with their biological targets, such as enzyme active sites or receptor binding pockets.

For instance, molecular docking studies on related imidazo[4,5-b]pyridine derivatives have shown that the nature of substituents affects the binding mode and affinity. researchgate.net The introduction of specific functional groups can lead to the formation of key hydrogen bonds or hydrophobic interactions with amino acid residues in the target protein, thereby enhancing potency and selectivity. researchgate.net

In the context of kinase inhibition, a common target for imidazopyridine derivatives, the planarity of the heterocyclic core and the orientation of its substituents are crucial for fitting into the ATP-binding pocket. nih.govrjpbr.com The pyridin-4-yl group at the 2-position of the title compound is capable of forming hydrogen bonds with the hinge region of many kinases, a common interaction motif for kinase inhibitors. nih.gov Variations in the substituents on the pyridine ring or the imidazo[4,5-c]pyridine core can modulate the strength and geometry of these interactions.

The table below illustrates how different structural features in related compounds influence their molecular recognition and biological activity.

Compound/Series Structural Feature Impact on Molecular Recognition/Activity Reference
Imidazo[4,5-b]pyridine derivativesN-substituted carboxamideThe nature of the substituent had a profound effect on antimicrobial activity. researchgate.net
Imidazo[4,5-c]pyridin-2-one derivativesAliphatic ring at R1Enhanced binding to Src family kinases. nih.gov
2,6-disubstituted imidazo[4,5-b]pyridinesp-hydroxy substitution on phenyl ringIncreased antiproliferative activity, likely through specific hydrogen bonding. mdpi.com
4-(pyrazol-3-yl)-pyridinesPyrazole (B372694) ringKey for JNK inhibition, with N-alkylation of the pyrazole modulating potency. nih.gov

This table is based on findings from related heterocyclic compounds to infer the potential impact of structural changes on the molecular recognition of this compound.

Coordination Chemistry and Ligand Properties

Role as a Ligand in Metal Complexes

As a ligand, 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine and its derivatives are integral to the formation of a wide array of metal complexes. The presence of multiple nitrogen atoms allows for various binding possibilities, influencing the geometry, stability, and reactivity of the resulting complexes.

The structure of this compound allows it to function primarily as a chelating ligand. Analogous to the well-studied 2,2'-bipyridine, the syn orientation of the sp² hybridized nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings facilitates the formation of stable five-membered chelate rings with a metal ion. researchgate.net This bidentate chelation is a common and stable binding mode. researchgate.net

The imidazole nitrogen is often the primary binding site due to its higher basicity compared to pyridine. mdpi.comwikipedia.org Depending on the metal center and the presence of other ligands, this can lead to various coordination geometries. Common geometries observed in related pyridine and imidazole complexes include tetrahedral and octahedral configurations. wikipedia.orgnih.gov For instance, a related ditopic imidazo[1,5-a]pyridine (B1214698) derivative forms a tetrahedral coordination environment with Zn(II) ions. nih.gov

Binding Characteristics Description References
Primary Binding Mode Bidentate (N,N-chelation) researchgate.net
Primary Donor Site Imidazole Nitrogen mdpi.com
Common Geometries Tetrahedral, Octahedral wikipedia.orgnih.gov

The stability of metal complexes formed with imidazopyridine-type ligands is a subject of detailed study. Research on related compounds using techniques like electrospray ionization mass spectrometry and Density Functional Theory (DFT) calculations reveals that metals such as Zn(II) and Cu(II) form particularly stable complexes. mdpi.com

DFT analyses have shown that the formation of 2:1 (ligand-to-metal) complexes is significantly more exergonic and thus more stable than their 1:1 counterparts. mdpi.com The stability of these complexes can also be influenced by the electronic properties of substituents on the ligand scaffold. mdpi.com Furthermore, the reactivity of these complexes is an active area of investigation; for example, iron(II) complexes with related ligands have been shown to exhibit thermal spin-crossover equilibria, indicating a delicate balance between high-spin and low-spin states that can be tuned by temperature. researchgate.net

Metal Ion Complex Stability Stoichiometry (Ligand:Metal) Reference
Zn(II)High1:1 and 2:1 mdpi.com
Cu(II)High1:1 and 2:1 mdpi.com
Fe(II)Exhibits spin-crossoverNot specified researchgate.net

The metal complexes derived from this compound and its analogues have shown significant promise in catalysis. These compounds can serve as ligands that modulate the catalytic activity of a metal center.

In homogeneous catalysis , ruthenium complexes bearing a related 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand have been identified as highly active catalysts for the transfer hydrogenation of ketones. dntb.gov.ua Similarly, imidazo[1,5-a]pyridine derivatives have been employed as auxiliary ligands in copper-catalyzed reactions. nih.gov

In the realm of heterogeneous catalysis , materials derived from related coordination structures have demonstrated notable performance. For example, Co(II)-based Metal-Organic Frameworks (MOFs) constructed with a pyridyl-containing ligand were used as precursors to create Co, N-codoped porous carbon materials. These materials function as efficient electrocatalysts for the oxygen reduction reaction (ORR). rsc.org The synthesis of the imidazopyridine scaffold itself can also involve catalysis, such as palladium-mediated cross-coupling reactions, which are fundamental in creating a diversity of these ligands for further applications. researchgate.net

Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, makes it an excellent candidate for constructing supramolecular assemblies. researchgate.net These interactions guide the self-assembly of molecules into highly ordered, higher-dimensional structures.

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This ligand and its functionalized derivatives are extensively used as "building blocks" for the rational design of coordination polymers and MOFs. researchgate.netnih.gov By combining these organic linkers with metal ions or clusters, crystalline materials with tunable structures and high porosity can be achieved. nih.gov

A carboxyl-functionalized derivative, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, has been used to synthesize a variety of 2D and 3D MOFs with metal ions like Fe(II), Cd(II), Eu(III), and Tb(III). researchgate.net These materials exhibit diverse network topologies and properties, including gas adsorption, with one porous iron-based MOF showing the ability to absorb N₂. researchgate.net Other novel MOFs based on a pyridyl-imidazole-carboxyl ligand have demonstrated selective CO₂ capture over N₂ and CH₄. nih.gov The structural diversity of these polymers is often governed by the coordination environment of the metal centers and the flexibility of the ligands. nih.gov

Framework Type Metal Ion(s) Ligand Derivative Key Feature/Application Reference
3D MOFFe(II)2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acidPorous, N₂ gas adsorption researchgate.net
3D MOFMn(II)4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridineSelective CO₂ absorption nih.gov
2D MOFAg(I)4-(4-carboxylphenyl)-2,6-di(4-imidazol-1-yl)phenyl)pyridineLuminescent sensor nih.gov
2D/3D MOFsEu(III), Tb(III), Y(III)2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acidLuminescence researchgate.net
1D/2D CPsZn(II)1,4-bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzeneπ-π stacking interactions nih.gov

Crystal Engineering and Intermolecular Interactions

Crystal engineering focuses on understanding and utilizing intermolecular interactions to control the formation of solid-state structures. For this compound, hydrogen bonding and π–π stacking are the dominant forces in building supramolecular architectures. researchgate.net

The N-H group of the imidazole ring is a potent hydrogen bond donor, while the various nitrogen atoms of the pyridine and imidazole rings can act as acceptors. This leads to the formation of robust hydrogen-bonding networks (e.g., N–H⋯N), which can link discrete metal complexes or coordination polymers into higher-dimensional systems. researchgate.netresearchgate.net

Exploration of Molecular Interactions with Biological Systems Mechanistic Focus

Molecular Recognition and Binding Studies

The specific arrangement of nitrogen atoms and the planar aromatic system of the imidazo[4,5-c]pyridine core are crucial for its ability to form specific interactions within the binding sites of proteins. These interactions, including hydrogen bonds, hydrophobic contacts, and pi-pi stacking, underpin the biological activities observed for its derivatives.

Derivatives of the imidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of several critical enzymes. The core structure often acts as a scaffold, or "hinge-binder," that anchors the molecule into the active site, typically the ATP-binding pocket in the case of kinases. nih.gov

Protein Kinase Inhibition : A number of derivatives based on the imidazo[4,5-c]pyridin-2-one core have been synthesized and identified as inhibitors of Src family kinases (SFKs), which are significant targets in glioblastoma treatment. nih.gov Certain compounds demonstrated submicromolar inhibition of Src and Fyn kinases. nih.gov Another class of imidazo[4,5-c]pyridine-2-one derivatives has been developed as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. acs.orgnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these inhibitors against DNA-PK versus related kinases like PI3K and mTOR. acs.org Furthermore, related imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against Aurora kinases A, B, and C. researchgate.net

Glucosamine-6-phosphate Synthase (GlcN-6-P) Inhibition : GlcN-6-P synthase is a promising target for antimicrobial and antidiabetic agents. researchgate.netnih.gov Novel imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated as potential inhibitors of this enzyme. researchgate.netnih.gov Molecular docking studies suggest these compounds act as putative inhibitors by binding to the enzyme's active site. researchgate.netnih.gov While the precise inhibitory mechanism (e.g., competitive, non-competitive) for these specific derivatives is often inferred from docking studies, the research highlights their potential as a basis for developing new therapeutic agents targeting this enzyme. researchgate.netnih.gov

Detailed computational and structural studies have provided insights into how these compounds bind to their enzyme targets.

Protein Kinases : For SFK inhibitors with an imidazo[4,5-c]pyridin-2-one core, molecular dynamics simulations have revealed their binding patterns within the ATP binding pocket. nih.gov The imidazo[4,5-c]pyridin-2-one structure was specifically designed to act as a new hinge region binder, replacing the pyrazolopyrimidine core of known inhibitors. nih.gov In the case of DNA-PK inhibitors, the imidazo[4,5-c]pyridine-2-one scaffold was also explored for its utility as an ATP pocket binder. acs.org For related pyrazolo[4,3-c]pyridines targeting the PEX14-PEX5 protein-protein interaction, binding hotspots have been identified as "Trp and Phe pockets," which are addressed by different parts of the inhibitor molecule. acs.org

Glucosamine-6-phosphate Synthase : Molecular docking of imidazo[4,5-c]pyridine derivatives into the structure of GlcN-6-P synthase (PDB ID: 2VF5) has shown that these molecules interact with key residues within the isomerase (ISOM) domain active site. researchgate.net These interactions are critical for stabilizing the inhibitor-enzyme complex.

Below is a table summarizing the identified binding interactions for imidazo[4,5-c]pyridine derivatives with specific enzymes.

Enzyme TargetKey Interacting Residues/RegionsMethod of IdentificationReference(s)
Src Family Kinases (SFKs)ATP Binding Pocket (Hinge Region)Molecular Dynamics Simulation nih.gov
Glucosamine-6-phosphate synthaseGly301, Cys300, Val399, Ala602 (ISOM domain active site)Molecular Docking researchgate.net

The imidazo[4,5-c]pyridine framework is also a key feature in ligands designed to modulate the function of various neurotransmitter and hormone receptors.

5-HT6 Receptor (5-HT6R) : While direct studies on 2-pyridin-4-yl-1H-imidazo[4,5-c]pyridine are limited, docking studies of other kinase inhibitors into a 5-HT6R homology model reveal key interaction dynamics that are likely relevant. Potent ligands typically form a charge-assisted hydrogen bond with a highly conserved aspartic acid residue (D3x32). nih.gov Additional stabilizing contacts are often made with other important residues such as C3x36, S5x43, F6x51, and F6x52 through hydrogen bonds and pi-pi stacking interactions. nih.gov

GABAA Receptors : The broader class of imidazopyridines are known to act as positive allosteric modulators of GABAA receptors. nih.gov Derivatives of the related imidazo[4,5-b]pyridine isomer have been shown to be selective ligands for GABAA receptors, with particular affinity for the α2 and/or α3 subunits. google.com The binding of these ligands to the benzodiazepine (B76468) site, located at the interface between α and γ subunits, enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization. nih.gov

Corticotropin-Releasing Factor (CRF) Receptors : A series of high-affinity ligands for CRF receptors have been developed based on the imidazo[4,5-c]pyridine core. nih.gov These compounds act as antagonists at the CRF1 receptor subtype. researchgate.netmdpi.com The interaction dynamics involve the ligand binding to a site that prevents the endogenous CRF peptide from activating the receptor, thereby blocking the downstream signaling cascade associated with the stress response. mdpi.com

The affinity of a ligand for its receptor is a critical parameter in mechanistic studies, often expressed as the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

CRF Receptors : Derivatives of the imidazo[4,5-c]pyridine scaffold have been synthesized and tested in vitro to determine their binding affinity for rat brain CRF receptors. nih.gov For newer antagonists targeting the CRF1 receptor, high binding affinities have been reported. For instance, some thiazolo[4,5-d]pyrimidine (B1250722) CRF1R antagonists, a related heterocyclic system, have shown log IC50 values superior to the reference antagonist, antalarmin. mdpi.com

Below is a table summarizing the receptor binding affinities for representative compounds from a related class of CRF1R antagonists.

Compound/ClassReceptor TargetBinding Affinity (log IC50)Reference(s)
Thiazolo[4,5-d]pyrimidine Derivative (Cmpd 2)CRF1R-8.22 mdpi.com
Thiazolo[4,5-d]pyrimidine Derivative (Cmpd 5)CRF1R-7.95 mdpi.com
Thiazolo[4,5-d]pyrimidine Derivative (Cmpd 20)CRF1R-8.04 mdpi.com
Antalarmin (Reference)CRF1R-7.78 mdpi.com

Interaction with Nucleic Acids (DNA, RNA)

The structural similarity of the imidazopyridine ring system to naturally occurring purines suggests a high potential for interaction with nucleic acids and associated proteins. mdpi.comrsc.org

Binding Modes and Sequence Specificity

Derivatives of the imidazo[4,5-c]pyridine scaffold have been shown to interact with crucial proteins involved in nucleic acid processing and repair. A significant example is the inhibition of DNA-Dependent Protein Kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) pathway for repairing DNA double-strand breaks. nih.govacs.org Structure-activity relationship studies of 6-anilino imidazo[4,5-c]pyridin-2-one inhibitors show that they operate within the ATP-binding pocket of DNA-PK. nih.gov The binding is stabilized by hydrogen bonds, and modifications at various positions on the scaffold can significantly enhance potency and selectivity. nih.gov For instance, the introduction of a hydrogen bond acceptor at the 4-position of the 6-anilino ring was found to provide a beneficial interaction, leading to sharp increases in potency for DNA-PK. nih.gov

While direct intercalation into the DNA helix is a common mechanism for planar heterocyclic compounds, studies on copper complexes with similar pyridine-benzimidazole ligands confirm binding to DNA primarily through intercalation. rsc.org This suggests that the planar structure of this compound could potentially allow for similar interactions. Furthermore, certain imidazo[4,5-c]pyridine derivatives have been found to interact with viral RNA-dependent RNA polymerase, indicating the scaffold's ability to bind to RNA-related enzymes. mdpi.com

Impact on Nucleic Acid Structure and Function in vitro

The in vitro consequences of these interactions are significant. By inhibiting DNA-PK, imidazo[4,5-c]pyridine derivatives disrupt the primary pathway for repairing DNA double-strand breaks induced by radiotherapy. nih.govacs.org This inhibition sensitizes cancer cells to radiation, a phenomenon demonstrated in various human tumor cell lines. nih.gov The loss of DNA-PK function results in a severe sensitivity to agents that cause double-strand breaks.

In the context of viral infections, the interaction of an imidazo[4,5-c]pyridine derivative with Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase demonstrates a clear impact on nucleic acid function. mdpi.com This interaction inhibits the enzyme's activity, which is crucial for viral replication, thereby exerting an antiviral effect. mdpi.com Similarly, related imidazo[4,5-b]pyridine compounds are thought to block DNA replication in bacteria, possibly through interactions with gyrase–DNA or topoisomerase IV–DNA complexes, leading to antimicrobial activity. researchgate.net

Cellular Mechanism of Action Studies (focused on in vitro molecular pathways)

In vitro studies using cell-based assays have been instrumental in elucidating the cellular mechanisms of action for imidazo[4,5-c]pyridine derivatives, identifying specific molecular targets and their subsequent impact on cellular pathways.

Target Identification and Validation in Cell-Based Assays

The imidazo[4,5-c]pyridine scaffold has proven to be a privileged structure for targeting various enzymes, particularly kinases. acs.org Cell-based assays have been crucial in identifying and validating these molecular targets.

Key identified targets for imidazo[4,5-c]pyridine derivatives include:

DNA-Dependent Protein Kinase (DNA-PK) : As mentioned, derivatives have been developed as potent and selective inhibitors, validated through biochemical assays and by observing DNA-PK-dependent radiosensitization in HAP1 cells. nih.govacs.org

Src Family Kinases (SFKs) : A series of imidazo[4,5-c]pyridin-2-one derivatives were identified as inhibitors of SFKs, such as Src and Fyn, which are often overexpressed in cancers like glioblastoma. nih.gov Their inhibitory activity was first measured at the kinase level and then validated through antiproliferative assays on glioblastoma cell lines. nih.gov

Cathepsin S : By optimizing the basicity of a nitrogen atom in the structure, 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives were identified as potent inhibitors of this lysosomal protease, with excellent activity in cell-based assays. nih.gov

Glutaminyl Cyclase (QC) : In the context of antimicrobial research, tetrahydroimidazo[4,5-c]pyridine-based compounds were discovered as inhibitors of glutaminyl cyclase from the bacterium Porphyromonas gingivalis, a keystone pathogen in periodontitis. nih.gov

Table 1: Identified Molecular Targets of Imidazo[4,5-c]pyridine Derivatives

Derivative Class Identified Target Organism/Cell Type Reference
6-Anilino imidazo[4,5-c]pyridin-2-ones DNA-Dependent Protein Kinase (DNA-PK) Human Cancer Cells nih.govacs.org
Imidazo[4,5-c]pyridin-2-ones Src Family Kinases (Src, Fyn) Human Glioblastoma nih.gov
1H-imidazo[4,5-c]pyridine-4-carbonitriles Cathepsin S Murine Spleen Cells nih.gov

Perturbation of Cellular Pathways at the Molecular Level (e.g., apoptosis induction mechanisms)

Inhibition of the identified molecular targets by imidazo[4,5-c]pyridine derivatives leads to significant perturbation of cellular signaling pathways, frequently culminating in apoptosis.

The inhibition of Src family kinases (SFKs) by imidazo[4,5-c]pyridin-2-one derivatives disrupts multiple tumor-promoting effects. nih.gov In glioblastoma cell lines, where SFKs are abnormally activated, their inhibition reduces cell proliferation, motility, and invasion while promoting apoptosis. nih.gov Similarly, other related imidazopyridine scaffolds have been shown to induce apoptosis by targeting different pathways. For example, imidazo[1,2-a]pyridine (B132010) derivatives can induce intrinsic apoptosis through the AKT/mTOR pathway, increasing levels of pro-apoptotic proteins like Bax and active caspase-9, and upregulating cell cycle inhibitors p53 and p21. nih.gov Another study showed that a different imidazo[1,2-a]pyridine derivative induced apoptosis in lung cancer cells by generating reactive oxygen species, which in turn impaired mitochondrial membrane potential and activated caspase-9/3. researchgate.net While these studies are on a different isomer, they highlight a common mechanistic outcome for the broader imidazopyridine class.

The antiproliferative activity of these compounds has been confirmed across a range of cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Selected Imidazopyridine Derivatives

Compound Class Cancer Cell Line Effect IC₅₀ Value Reference
Imidazo[4,5-c]pyridin-2-one U87, U251, T98G (Glioblastoma) Inhibition of proliferation Submicromolar range nih.gov
Imidazo[4,5-b]pyridine Capan-1, LN-229, K-562 Inhibition of proliferation, G2/M arrest 1.45–1.90 μM mdpi.com
Imidazo[1,2-a]pyridine A375 (Melanoma), HeLa (Cervical) Inhibition of proliferation, Apoptosis 9.7–44.6 µM nih.gov

Mechanistic Studies of Antimicrobial Activity in Cell Culture Models (e.g., enzyme targets in bacteria)

The imidazopyridine core is a recurring motif in the development of new antimicrobial agents. Mechanistic studies have pointed to the inhibition of essential bacterial enzymes as a primary mode of action.

For the imidazo[4,5-c]pyridine scaffold, derivatives have been identified as inhibitors of glutaminyl cyclase in Porphyromonas gingivalis. nih.gov This enzyme is considered a promising drug target for developing novel anti-infective compounds to treat periodontitis. nih.gov

Studies on the closely related imidazo[4,5-b]pyridine isomer provide further insight into potential antimicrobial mechanisms. Derivatives of this scaffold have been evaluated against various bacterial strains, including Bacillus cereus, Klebsiella pneumoniae, and Staphylococcus aureus. researchgate.net Molecular docking studies suggest that these compounds may bind to bacterial dihydrofolate reductase (DHFR), an established antibacterial target. nih.gov Other analyses propose that these molecules can bind to gyrase–DNA and topoisomerase IV–DNA complexes, which would block DNA replication and lead to a potent antimicrobial effect. researchgate.net The activity of synthesized compounds has been confirmed in vitro against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Table 3: In Vitro Antimicrobial Activity of Selected Imidazopyridine Derivatives

Compound Class Target Organism Proposed Enzyme Target MIC Value Reference
Imidazo[4,5-c]pyridine S. aureus, E. faecalis, C. albicans Not specified 4-8 µg/mL nih.gov
Tetrahydroimidazo[4,5-c]pyridine Porphyromonas gingivalis Glutaminyl Cyclase Nanomolar range nih.gov
Imidazo[4,5-b]pyridine Bacillus cereus, Escherichia coli Dihydrofolate Reductase (DHFR) Not specified nih.gov

Advanced Research Applications in Materials Science and Analytical Chemistry

Photophysical Properties and Optoelectronic Applications

The unique electronic structure of imidazopyridine derivatives, arising from the fusion of an imidazole (B134444) and a pyridine (B92270) ring, often imparts them with interesting photophysical properties. These properties are being actively explored for applications in optoelectronics.

Luminescence and Fluorescence Properties

While specific luminescence and fluorescence data for the unsubstituted 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine are not extensively documented in publicly available research, studies on closely related derivatives provide valuable insights. For instance, research on substituted imidazo[4,5-c]pyridines has revealed their potential for fluorescence. A study on 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c) demonstrated that this molecule exhibits both normal and tautomer fluorescence emissions in various solvents due to a process called Excited State Intramolecular Proton Transfer (ESIPT). This phenomenon, where a proton is transferred within the molecule in its excited state, can lead to a large Stokes shift, which is a desirable property for fluorescent probes and materials.

The broader family of imidazopyridines is well-known for its luminescent properties, which are of great interest for applications in chemical sensing, solid-state light emitters, and photocatalysis. ijrpr.com The fluorescence characteristics are often influenced by the electronic nature of substituents on the heterocyclic core. ijrpr.com

Application in Organic Light-Emitting Diodes (OLEDs) and Imaging

The development of efficient and stable materials is crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. Pyridine-based compounds are frequently investigated for their potential as electron transport materials in OLEDs. researchgate.netnih.gov While direct application of this compound in OLEDs is not yet established in literature, its structural motifs are present in materials developed for this purpose. For instance, a compound, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine (DBIP), has been synthesized and used to fabricate an OLED that produces a pure white light emission. nih.gov This suggests that the integration of imidazole and pyridine rings can lead to materials with desirable electroluminescent properties. The potential for imidazo[1,2-a]pyridine (B132010) derivatives in OLEDs has also been highlighted, indicating the promise of the broader imidazopyridine class in this field. ijrpr.com

Sensor Development

The ability of the nitrogen atoms within the imidazopyridine scaffold to coordinate with ions and participate in hydrogen bonding makes this class of compounds promising for the development of chemical sensors.

pH-Sensitive Probes and Indicators

The development of fluorescent probes for pH sensing is an active area of research. While specific studies on this compound as a pH probe are limited, related imidazo[4,5-b]pyridine derivatives have shown potential. For example, iminocoumarins derived from imidazo[4,5-b]pyridine have been investigated as potential pH probes, with their spectral responses being influenced by pH changes. irb.hr The nitrogen atoms in the imidazopyridine ring system can be protonated or deprotonated depending on the pH of the environment, leading to changes in the molecule's electronic structure and, consequently, its absorption and fluorescence properties. This makes them candidates for the development of pH-sensitive probes.

Chemo- and Biosensors for Specific Analytes

The versatile coordination chemistry of imidazopyridine derivatives makes them suitable for the design of chemosensors for various analytes. Although research on this compound for this purpose is not widely reported, studies on other isomers have demonstrated the principle. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene has been developed as a fluorescent probe for the detection of Hg2+ ions in living cells and water samples. rsc.org This highlights the potential of the imidazopyridine scaffold in creating selective and sensitive sensors for environmentally and biologically important species.

Advanced Materials and Polymer Science

The incorporation of functional heterocyclic molecules like this compound into larger material structures, such as metal-organic frameworks (MOFs) and polymers, can lead to materials with novel properties and applications.

Metal-organic frameworks built using a related ligand, 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid, have been synthesized and shown to exhibit interesting properties such as gas adsorption and luminescence. researchgate.net In these structures, the pyridine and imidazole functionalities of the ligand coordinate with metal ions to form extended networks. While this specific example involves a dicarboxylic acid derivative, it illustrates the potential of the 2-(pyridin-4-yl)imidazole core, a key component of the title compound, to act as a building block for functional porous materials.

The synthesis of new derivatives of 2-(pyridin-4-yl)-1H-imidazo[4,5-b]pyridine has also been reported, with some of these compounds showing in vitro antibacterial activity. researchgate.netresearchgate.net This points towards the potential of this class of compounds in the development of functional materials with biological applications.

Incorporation into Polymeric Matrices for Functional Materials

The bifunctional nature of this compound, with its accessible nitrogen atoms on both the pyridine and imidazole rings, allows it to be a versatile building block for the creation of functional polymeric materials. Researchers have explored the incorporation of similar pyridyl-imidazole ligands into polymeric structures to impart specific chemical and physical properties.

One primary approach involves using the compound as a ligand to form coordination polymers or metal-organic frameworks (MOFs). rsc.orgrsc.org In such materials, the pyridyl and imidazolyl nitrogen atoms can coordinate with metal ions, creating extended one-, two-, or three-dimensional networks. The choice of the metal ion and the specific synthetic conditions can influence the topology and properties of the resulting polymer. rsc.orgresearchgate.net These materials can exhibit high porosity, making them suitable for gas storage and separation. For instance, a dehydrated porous material based on a related pyridyl-imidazole carboxylate ligand demonstrated the ability to absorb N2. researchgate.net

Another strategy for incorporation is through the synthesis of redox-active polymers. Ligands containing pyridine and imidazole moieties can be designed to modulate the redox properties of a polymer chain. nih.gov This is achieved by either incorporating the ligand into the polymer backbone or by using it as a pendant group. Such redox-active polymers have potential applications in catalysis and as smart materials where the polymer's properties can be altered by an external stimulus. nih.govresearchgate.net

Furthermore, the functionalization of the imidazo[4,5-c]pyridine core can lead to monomers that can be polymerized to form novel materials. mdpi.comrsc.org For example, the introduction of polymerizable groups would allow for its direct integration into various polymer backbones, such as polyimides or polythiophenes, which are known for their thermal stability and conductivity. nih.govwikipedia.org The resulting functional polymers could find use in membranes, sensors, or as components in electronic devices. The table below summarizes potential functional materials derived from pyridyl-imidazole-based compounds.

Material Type Method of Incorporation Potential Functionality Potential Applications
Coordination Polymers/MOFsLigand for metal ionsPorosity, Catalysis, LuminescenceGas storage, Separation, Sensing, Light-emitting devices
Redox-Active PolymersMonomer or pendant groupTunable electronic propertiesCatalysis, Smart materials, Energy storage
Functionalized PolymersMonomer in polymerizationEnhanced thermal stability, ConductivityMembranes, Sensors, Organic electronics

Electrochemical Properties and Energy Conversion Applications

The electrochemical behavior of this compound and its derivatives is of significant interest for energy conversion and storage applications. The presence of multiple nitrogen atoms allows for reversible protonation and coordination with metal ions, which can significantly influence the molecule's redox potentials.

Research on analogous 2-(1H-imidazol-2-yl)pyridine complexes has shown that deprotonation of the imidazole ring can lower the M(III)/M(II) redox potential by as much as 900 mV. nih.gov This substantial shift highlights the potential for using this class of compounds in applications where precise control of redox properties is crucial, such as in electrocatalysis for hydrogen evolution or as mediators in electrochemical sensors. rsc.org

In the field of energy conversion, particularly in solar cells, derivatives of pyridine and imidazole have been investigated as components to improve device performance and stability. For instance, pyridine-based molecules have been used as interface passivators in perovskite solar cells, leading to a significant increase in power conversion efficiency and stability. nih.gov Pyridine end-capped polymers have also been employed to stabilize nanoparticle dispersions for the fabrication of organic solar cells. nih.gov Similarly, imidazole derivatives have been used as passivating agents in perovskite solar cells, reducing defects and enhancing charge carrier lifetimes. mdpi.com Given these precedents, this compound could potentially serve as a bifunctional additive, leveraging the properties of both its pyridine and imidazole components to enhance the performance of next-generation solar cells.

Furthermore, the ability of this compound to form stable complexes with various transition metals opens up possibilities for its use in redox-flow batteries and as a component in dual redox-active materials for high-energy-density batteries. nih.gov The electrochemical properties of related pyridyl-imidazole compounds suggest that polymers incorporating this ligand could exhibit favorable charge transport characteristics for battery electrode materials. researchgate.net The table below outlines the potential electrochemical applications and the relevant properties of pyridyl-imidazole systems.

Potential Application Relevant Property Inferred from Analogous Systems
ElectrocatalysisTunable redox potentialsLowering of M(III)/M(II) potential upon deprotonation of imidazole. nih.gov
Perovskite Solar CellsInterface passivation, Defect reductionPyridine-based molecules enhance efficiency and stability. nih.gov Imidazole derivatives reduce defects. mdpi.com
Organic Solar CellsNanoparticle stabilizationPyridine end-capped polymers stabilize dispersions. nih.gov
Redox-Flow BatteriesStable redox cyclingFormation of stable transition metal complexes.
High-Energy-Density BatteriesCharge storage capacityUse of dual redox-active polyimides. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of the imidazo[4,5-c]pyridine core typically involves the condensation of a diaminopyridine with an appropriate aldehyde or carboxylic acid derivative. nih.govmdpi.com For 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine specifically, a common route would involve the cyclization of 3,4-diaminopyridine (B372788) with isonicotinaldehyde. nih.gov While effective, traditional methods often require harsh conditions or multi-step processes.

Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. One-pot multicomponent reactions (MCRs), which combine several reactants in a single operation, represent a promising avenue for improving efficiency and reducing waste. mdpi.combio-conferences.org Similarly, solid-phase synthesis could be adapted to produce libraries of derivatives based on the this compound scaffold, facilitating rapid structure-activity relationship (SAR) studies. acs.org The use of reusable heterogeneous catalysts, such as Al³⁺-exchanged K10 montmorillonite (B579905) clay, has proven effective for other imidazopyridines and could be explored here to create a more sustainable process. mdpi.com

Table 1: Comparison of Synthetic Approaches for Imidazo[4,5-c]pyridines

MethodDescriptionPotential Advantages for Future ResearchKey Challenges
Traditional Condensation Cyclization of diaminopyridines with aldehydes/acids. nih.govWell-established and reliable.Often requires multiple steps, harsh conditions, and can have regioselectivity issues. mdpi.com
Multicomponent Reactions (MCRs) One-pot synthesis combining three or more reactants. mdpi.comHigh atom economy, reduced waste, operational simplicity.Optimization of reaction conditions can be complex.
Solid-Phase Synthesis The compound is built on a solid polymer support. acs.orgIdeal for combinatorial library synthesis, simplified purification.Requires specialized equipment and linker strategies.
Catalytic C-H Functionalization Direct functionalization of the heterocyclic core. mdpi.comLate-stage modification is possible, high step-economy.Achieving regioselectivity on the complex scaffold can be difficult.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. nih.govDrastically reduced reaction times, often higher yields.Scalability can be an issue for industrial production.

Advanced Computational Modeling and Machine Learning for Property Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. acs.org For this compound, Density Functional Theory (DFT) calculations can be employed to investigate its structural and electronic properties, such as the HOMO-LUMO energy gap, which provides insights into its chemical reactivity and kinetic stability. acs.orguctm.edumdpi.com

A significant future direction lies in the application of machine learning (ML) and deep learning (DL) models. nih.gov These approaches have been successfully used to predict various properties of nitrogen heterocycles, including their content in bio-oils and their thermophysical characteristics. repec.orgresearchgate.netnih.gov For the target compound, ML algorithms like Random Forest and Gradient Boosting could be trained on datasets of similar molecules to predict crucial drug-like properties, including solubility, metabolic stability, and potential toxicity (ADMET). repec.orgresearchgate.net This predictive power can significantly accelerate the design-synthesize-test cycle by prioritizing candidates with the most promising profiles, thereby reducing the time and cost of experimental studies. nih.govresearchgate.net

Table 2: Potential Applications of Computational Methods

Computational TechniquePredicted Property / ApplicationRationale for this compound
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectroscopic properties. acs.orgTo understand fundamental chemical behavior and guide synthetic modifications. uctm.edunih.gov
Molecular Docking Binding affinity and mode with biological targets (e.g., kinases). acs.orgTo identify likely protein targets and elucidate interaction mechanisms. researchgate.netnih.gov
Molecular Dynamics (MD) Simulation Conformational flexibility, stability of ligand-protein complexes. nih.govTo assess the dynamic behavior and stability of the compound in a biological environment. researchgate.net
Machine Learning (e.g., Random Forest) ADMET properties, bioactivity, bio-oil yield prediction. repec.orgnih.govTo rapidly screen for drug-likeness and guide lead optimization. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with biological activity. researchgate.netresearchgate.netTo build predictive models that guide the design of more potent analogues.

Elucidation of Complex Molecular Recognition Mechanisms

The structural similarity of imidazopyridines to purines makes them privileged scaffolds that can interact with a wide range of biological targets, particularly protein kinases. acs.orgnih.gov Derivatives of the closely related imidazo[4,5-c]pyridin-2-one have been identified as potent inhibitors of Src family kinases and DNA-dependent protein kinase (DNA-PK), which are crucial targets in cancer therapy. nih.govnih.gov

A key area for future research is to use a combination of experimental and computational methods to elucidate the specific molecular recognition mechanisms of this compound. Molecular docking studies can predict how the compound fits into the ATP-binding pocket of various kinases. acs.orgnih.gov Following this, molecular dynamics (MD) simulations can reveal the stability of these interactions and the conformational changes that occur upon binding. researchgate.netnih.gov These computational insights, validated by in vitro enzymatic assays, would be critical for understanding its mechanism of action and for rationally designing second-generation inhibitors with improved potency and selectivity.

Exploration of New Application Areas in Chemical Biology and Material Science

While the primary focus for imidazopyridines has been medicinal chemistry, the unique electronic and structural features of this compound suggest potential in other fields.

In chemical biology , beyond its role as a potential kinase inhibitor for cancer, its scaffold could be explored for activity against other diseases. nih.govmdpi.com Related compounds have shown promise as antiviral, antifungal, and anti-inflammatory agents. nih.govresearchgate.net Furthermore, the scaffold could be functionalized with fluorescent tags to serve as a chemical probe for studying biological pathways or for use in cellular imaging, an application already explored with other imidazopyridine isomers. nih.gov

In material science , the aromatic, electron-rich nature of the imidazopyridine core suggests several unexplored applications. Certain nitrogen heterocycles are effective corrosion inhibitors for metals. uctm.edu Monte Carlo simulations on related imidazo[4,5-b]pyridines have predicted a strong affinity for iron surfaces, suggesting that this compound could be investigated for similar protective properties. uctm.edu Additionally, the photophysical properties of imidazopyridine derivatives, including their potential for luminescence, open up possibilities for their use in developing novel organic light-emitting diodes (OLEDs) or fluorescent sensors. nih.govrsc.org

Table 3: Unexplored Application Areas

FieldPotential ApplicationScientific Rationale
Chemical Biology Antiviral / Antifungal AgentThe imidazopyridine scaffold is a known pharmacophore for antimicrobial activity. nih.govnih.govrsc.org
Chemical Biology Fluorescent Biological ProbeImidazo[1,5-a]pyridine (B1214698) derivatives are known to be fluorescent and have been used in imaging. nih.govrsc.org
Material Science Corrosion InhibitorNitrogen heterocycles are known to adsorb onto metal surfaces, preventing corrosion. uctm.edu
Material Science Organic Electronics (e.g., OLEDs)The conjugated aromatic system possesses optoelectronic properties suitable for such materials. nih.gov

Challenges in Translational Research from In Vitro to Broader Scientific Impact

Translating a promising compound from the laboratory to a real-world application is a significant challenge. mdpi.com For this compound, a primary hurdle in its development as a therapeutic agent would be optimizing its pharmacokinetic profile. Issues such as poor aqueous solubility, high lipophilicity, and rapid metabolism are common for heterocyclic compounds and can prevent an effective in vitro inhibitor from becoming a successful in vivo drug. nih.gov

Future research must systematically address these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. acs.orgresearchgate.net This involves synthesizing analogues with modified physicochemical properties—for example, by introducing polar functional groups to reduce lipophilicity and improve solubility—and evaluating them in cell-based and preclinical models. nih.gov Overcoming the gap between potent in vitro activity and robust in vivo efficacy will be the ultimate test of the compound's broader scientific and therapeutic impact. nih.gov This requires a multidisciplinary approach, integrating synthetic chemistry, computational analysis, pharmacology, and formulation science to unlock the full potential of this promising molecular scaffold.

Q & A

Basic: What are the key methodologies for synthesizing 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine and related derivatives?

Synthesis typically involves multi-step organic reactions, including cyclization and substitution steps. For example:

  • Organometallic coupling : Use of organometallic zinc-amine bases to facilitate cross-coupling reactions, as seen in the synthesis of 3H-imidazo[4,5-c]pyridine derivatives .
  • Optimization of reaction conditions : Temperature, time, and catalyst selection (e.g., palladium for cross-couplings) are critical for yield and purity. NMR spectroscopy (¹H/¹³C) and HPLC are standard for structural confirmation .
  • Substituent introduction : Halogenation or alkylation at specific positions (e.g., 4-chloro derivatives) using reagents like POCl₃ or alkyl halides .

Basic: How is the structural characterization of imidazo[4,5-c]pyridine derivatives performed?

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and purity. For example, downfield shifts in aromatic protons indicate electron-withdrawing groups (e.g., Cl) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 1H vs. 3H configurations in methyl-substituted derivatives) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives (e.g., bromo/chloro variants) .

Basic: What biological activities are associated with imidazo[4,5-c]pyridine derivatives?

  • Cardiotonic activity : Derivatives like 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine (LY175326) exhibit inotropic effects via phosphodiesterase inhibition, with 5–10x higher potency than imidazo[4,5-b]pyridines .
  • Enzyme inhibition : Some derivatives act as SSAO (semicarbazide-sensitive amine oxidase) inhibitors, relevant for cardiovascular and neurodegenerative diseases .
  • Antimicrobial potential : Halogenated derivatives (e.g., 4-chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine) show activity against bacterial strains, though mechanisms remain under study .

Advanced: How can reaction conditions be optimized to minimize by-products in imidazo[4,5-c]pyridine synthesis?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Purification protocols : Gradient elution in flash chromatography (e.g., hexane/EtOAc) separates regioisomers .

Advanced: What computational methods are used to predict the electronic and vibrational properties of these compounds?

  • Density Functional Theory (DFT) : At B3LYP/6-31G(d,p) level, DFT predicts vibrational modes (IR/Raman) and bond angles, validated against experimental X-ray data for triazolo-pyridine analogs .
  • Potential Energy Distribution (PED) : Assigns vibrational modes to specific molecular motions (e.g., C-Cl stretching at 650 cm⁻¹) .
  • Excited-state modeling : Comparative studies of proton transfer in hydroxy-substituted derivatives using time-dependent DFT .

Advanced: How do substituents influence the structure-activity relationship (SAR) of imidazo[4,5-c]pyridines?

Substituent Position Biological Impact Reference
Chloro4↑ Lipophilicity, antimicrobial activity
Methoxy2 (phenyl)↑ Cardiotonic potency via H-bonding
Methylsulfinyl4 (phenyl)Enhances oral bioavailability
  • Electron-withdrawing groups (e.g., Cl, Br) at position 4 improve metabolic stability but may reduce solubility .
  • Bulkier substituents (e.g., trimethoxyphenyl) increase steric hindrance, affecting target binding .

Advanced: How should researchers handle contradictions in reported biological activities across studies?

  • Replicate assays : Confirm activity using standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature) .
  • Control for tautomerism : Characterize tautomeric forms (1H vs. 3H) via crystallography or NMR, as these alter binding affinities .
  • Meta-analysis : Compare datasets from structurally analogous compounds (e.g., imidazo[4,5-b]pyridines vs. [4,5-c]pyridines) to identify trends .

Advanced: What safety protocols are recommended for handling halogenated imidazo[4,5-c]pyridines?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods when synthesizing volatile intermediates (e.g., brominated derivatives) .
  • Waste disposal : Halogenated by-products require segregation and incineration to prevent environmental release .

Advanced: How can researchers resolve discrepancies in tautomeric assignments for imidazo[4,5-c]pyridines?

  • Variable-temperature NMR : Monitors proton shifts to identify tautomeric equilibria (e.g., 1H ↔ 3H interconversion) .
  • X-ray crystallography : Definitive method to assign tautomeric forms based on bond lengths and angles .
  • Computational modeling : DFT-based energy minimization predicts the most stable tautomer .

Advanced: What strategies improve the solubility of imidazo[4,5-c]pyridine derivatives for in vivo studies?

  • Salt formation : Hydrochloride salts of basic amines enhance aqueous solubility .
  • PEGylation : Attach polyethylene glycol (PEG) chains to polar groups (e.g., -OH) .
  • Co-solvent systems : Use DMSO-water or ethanol-water mixtures for dosing, ensuring biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.